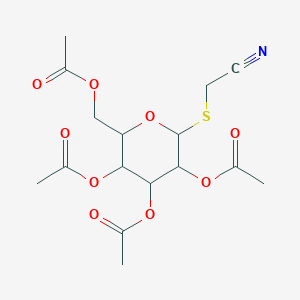

Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside

Description

Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside (CAS 61145-33-3) is a thioglycoside derivative extensively utilized in glycochemistry for synthesizing glycosides, oligosaccharides, and glycoconjugates . Its structure features a β-D-galactopyranosyl backbone with acetyl protecting groups at the 2, 3, 4, and 6 positions and a cyanomethyl group as the anomeric thiol leaving group. This compound is valued for its versatility in glycosylation reactions, where the cyanomethyl group enhances reactivity and facilitates the formation of glycosidic bonds under mild conditions . It can be further modified via deacetylation or nitrile conversion to methyl imidate for glycoprotein engineering .

Properties

IUPAC Name |

[3,4,5-triacetyloxy-6-(cyanomethylsulfanyl)oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO9S/c1-8(18)22-7-12-13(23-9(2)19)14(24-10(3)20)15(25-11(4)21)16(26-12)27-6-5-17/h12-16H,6-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQCXCWNORCJGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SCC#N)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392021 | |

| Record name | AC1MPLI3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61145-33-3 | |

| Record name | AC1MPLI3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of D-Galactose Hydroxyl Groups

The synthesis begins with the full acetylation of D-galactose to protect its hydroxyl groups. This step ensures regioselective reactivity at the anomeric position during subsequent reactions. The most common method involves treating D-galactose with acetic anhydride in the presence of pyridine or sodium acetate as a catalyst .

Reaction Conditions:

-

Reagents: D-galactose (1 equiv), acetic anhydride (5–6 equiv), pyridine (solvent and base).

-

Temperature: 80–100°C under reflux.

-

Duration: 4–6 hours.

-

Outcome: Formation of 1,2,3,4,6-penta-O-acetyl-D-galactopyranose as a white crystalline solid .

A key challenge lies in achieving complete acetylation without side reactions. Excess acetic anhydride ensures all hydroxyl groups—including the anomeric position—are protected. However, the anomeric acetyl group is later selectively removed to enable thioglycoside formation.

Selective Deprotection of the Anomeric Position

The anomeric acetyl group is selectively hydrolyzed to generate a reactive hemiacetal intermediate. This is achieved through controlled acid-catalyzed hydrolysis:

Reaction Conditions:

-

Reagents: 1,2,3,4,6-penta-O-acetyl-D-galactopyranose (1 equiv), hydrochloric acid (HCl, 0.1–0.5 M in aqueous methanol).

-

Temperature: 25–40°C.

-

Duration: 1–2 hours.

-

Outcome: Formation of 2,3,4,6-tetra-O-acetyl-D-galactopyranose with a free anomeric hydroxyl group .

The reaction’s mild acidity prevents premature deprotection of other acetyl groups. Nuclear magnetic resonance (NMR) spectroscopy is critical to confirm the retention of acetyl groups at positions 2, 3, 4, and 6 .

Activation of the Anomeric Hydroxyl Group

The free anomeric hydroxyl group is converted into a leaving group to facilitate nucleophilic substitution. Bromination using hydrogen bromide (HBr) in acetic acid is the standard approach:

Reaction Conditions:

-

Reagents: 2,3,4,6-tetra-O-acetyl-D-galactopyranose (1 equiv), HBr (33% in acetic acid).

-

Temperature: 0–5°C (ice bath).

-

Duration: 30–60 minutes.

-

Outcome: Formation of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide as a transient intermediate .

This step requires strict temperature control to minimize side reactions such as β-elimination. The bromide intermediate is typically used immediately in the next step due to its instability.

Thioglycoside Formation via Nucleophilic Substitution

The bromide intermediate reacts with cyanomethyl mercaptan (HS-CH-CN) to form the thioglycosidic bond. This step proceeds via an S2 mechanism, yielding the β-anomer due to stereoelectronic effects:

Reaction Conditions:

-

Reagents:

-

2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (1 equiv).

-

Cyanomethyl mercaptan (1.2–1.5 equiv).

-

Base: Potassium carbonate (KCO) or triethylamine (TEA).

-

-

Solvent: Dichloromethane (DCM) or acetonitrile.

-

Temperature: 25°C (room temperature).

-

Duration: 12–24 hours.

-

Outcome: Formation of the target compound, cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside .

The use of a polar aprotic solvent enhances nucleophilicity, while the base neutralizes HBr generated during the reaction. The β-configuration is confirmed via H NMR coupling constants (J = 9–10 Hz) .

Purification and Isolation

Crude product purification involves column chromatography and crystallization:

Purification Protocol:

-

Column Chromatography:

-

Stationary Phase: Silica gel (60–120 mesh).

-

Mobile Phase: Hexane/ethyl acetate (3:1 to 1:1 gradient).

-

R: 0.4–0.5 (hexane:ethyl acetate 1:1).

-

-

Crystallization:

Analytical Characterization

The final product is validated using spectroscopic and chromatographic methods:

Alternative Synthetic Routes

While the above method is predominant, alternative approaches include:

-

Thioglycoside Exchange: Pre-formed thioglycosides react with cyanomethyl bromide under basic conditions. However, this method offers lower yields (~50%) .

-

Enzymatic Acetylation: Lipase-catalyzed acetylation selectively protects hydroxyl groups, but scalability remains a challenge .

Industrial-Scale Production Considerations

Large-scale synthesis optimizes cost and efficiency:

-

Catalyst Recycling: Recovering pyridine and HBr reduces waste.

-

Continuous Flow Systems: Enhances reaction control and yield (up to 80%) .

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside undergoes several types of chemical reactions, including:

Substitution Reactions: The nitrile group can be converted to a methyl imidate group using sodium methoxide or hydrochloric acid.

Glycosylation Reactions: It acts as a glycosylating agent, modifying sugars and forming glycoproteins.

Common Reagents and Conditions

Sodium Methoxide: Used to convert the nitrile group to a methyl imidate group.

Hydrochloric Acid: Also used for the conversion of the nitrile group.

Major Products

The major products formed from these reactions include glycoproteins and modified sugars, which are crucial for various biochemical assays .

Scientific Research Applications

Biochemical Applications

-

Glycoprotein Synthesis

- Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside is primarily used for the glycosylation of proteins. Glycosylation is crucial for the stability and functionality of glycoproteins in therapeutic applications. This compound allows for the introduction of galactose residues into proteins, enhancing their biological activity and pharmacokinetics .

- Synthetic Glycosylating Agent

- Biochemical Assay Reagents

Case Study 1: Glycoprotein Modification

A study demonstrated the successful modification of a recombinant protein using cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside. The resulting glycoprotein exhibited enhanced stability and improved receptor binding affinity compared to its unglycosylated form. This modification is particularly relevant for developing therapeutic antibodies with better efficacy.

Case Study 2: Antibody-Drug Conjugates (ADCs)

Research has highlighted the role of this compound in the synthesis of ADCs. By facilitating the attachment of galactose moieties to cytotoxic agents, cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside enhances the selectivity and potency of these conjugates against targeted cancer cells .

Potential Future Applications

The ongoing research into cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside suggests its potential in:

- Vaccine Development : Modifying antigens to improve immune responses.

- Targeted Drug Delivery : Enhancing the specificity of drugs through glycosylation.

- Diagnostics : Developing assays that leverage glycan interactions for disease detection.

Mechanism of Action

The compound exerts its effects primarily through its role as a glycosylating agent. It modifies sugars by attaching to them, which can then be used to form glycoproteins . The molecular targets and pathways involved include the β-galactosidase enzyme and galactosyltransferase enzymes.

Comparison with Similar Compounds

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside

- Structural Differences: Replaces the cyanomethyl group with an ethyl thiol group (C16H24O9S; MW 392.42 vs. 403.40 for the cyanomethyl analog) .

- Reactivity: The ethyl group, being less electron-withdrawing than cyanomethyl, reduces thioglycoside reactivity in glycosylation reactions. This necessitates harsher activating conditions (e.g., stronger Lewis acids) .

- Applications: Primarily used in traditional glycoside synthesis but less favored for complex glycoconjugates due to lower efficiency compared to cyanomethyl derivatives .

Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside

- Structural Differences: Features a mannose sugar (axial C2 and C4 hydroxyls) instead of galactose (axial C4 hydroxyl only) .

- Biological Recognition: Mannose-specific lectins (e.g., DC-SIGN) bind mannosylated derivatives, making this compound critical for targeted drug delivery. Galactose derivatives, in contrast, are recognized by asialoglycoprotein receptors .

- Synthesis: Both compounds employ similar synthetic routes (e.g., thiolation with chloroacetonitrile), but the mannose analog requires stereoselective protection due to its C2 configuration .

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside

- Structural Differences : Substitutes galactose with glucose (C4 equatorial hydroxyl vs. axial in galactose) .

- Solubility and Stability : The equatorial C4-OH in glucose improves aqueous solubility but may reduce stability in acidic conditions compared to galactose derivatives .

- Glycosylation Efficiency : Glucose-based thioglycosides exhibit slower glycosylation kinetics due to steric hindrance from the equatorial hydroxyl .

2-Cyanophenyl 2,3,4,6-tetra-O-acetyl-α/β-D-galactopyranoside

- Structural Differences: Aromatic 2-cyanophenyl aglycone replaces cyanomethyl .

- Reactivity and Stability: The bulky aromatic group stabilizes the glycosidic bond but reduces solubility in polar solvents. The α/β anomeric mixture complicates stereochemical control in synthesis .

- Applications : Used in studies requiring fluorescence or UV detection due to the aromatic moiety .

Comparative Data Table

Key Findings and Implications

- Reactivity Trends: Cyanomethyl derivatives outperform ethyl analogs in glycosylation efficiency due to the electron-withdrawing nitrile group, which stabilizes the transition state .

- Sugar-Specific Applications: Galactose derivatives are preferred for hepatic targeting, while mannose analogs are ideal for immune cell-specific delivery .

- Protecting Group Impact: Acetyl groups offer ease of removal under basic conditions, whereas benzyl-protected analogs (e.g., ) require hydrogenolysis, limiting their use in sensitive systems .

Biological Activity

Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside (CAS: 61145-33-3) is a synthetic glycosylating agent that has garnered attention for its diverse biological activities. This compound is primarily utilized in glycoprotein synthesis and exhibits a range of effects on cellular processes, including immunological responses, apoptosis, and various signaling pathways.

- Molecular Formula : C₁₆H₂₁NO₉S

- Molecular Weight : 403.4 g/mol

- Purity : ≥ 98%

- IUPAC Name : (2R,3S,4S,5R,6S)-2-(acetoxymethyl)-6-((cyanomethyl)thio)tetrahydro-2H-pyran-3,4,5-triyl triacetate

- CAS Number : 61145-33-3

Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside exhibits several mechanisms through which it exerts its biological effects:

- Glycosylation : It acts as a glycosylating agent that modifies sugars in various biomolecules, influencing their function and stability.

- Immunomodulation : The compound has been shown to modulate immune responses by affecting various signaling pathways such as NF-κB and JAK/STAT signaling.

- Cell Cycle Regulation : It impacts cell cycle progression and apoptosis through interactions with metabolic enzymes and proteases.

- Antiviral Activity : Preliminary studies indicate potential antiviral properties against several viruses including HIV and influenza.

Biological Activities

The biological activities of Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside can be categorized into several key areas:

1. Antiviral Effects

Research indicates that this compound may inhibit the replication of various viruses:

- HIV : Inhibits HIV protease activity.

- Influenza Virus : Shows promise in reducing viral load.

2. Anti-cancer Properties

Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside has been implicated in inducing apoptosis in cancer cells through:

- Activation of caspase pathways.

- Modulation of cell cycle checkpoints.

3. Immunological Effects

The compound influences immune responses by:

- Modulating cytokine production.

- Enhancing or inhibiting specific immune cell functions.

Table 1: Summary of Biological Activities

Case Study Example

A study conducted on the effects of Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside on breast cancer cells demonstrated significant apoptosis induction when treated with varying concentrations over a period of 48 hours. The results indicated a dose-dependent increase in caspase activity and a decrease in cell viability.

Toxicological Profile

Despite its promising biological activities, the safety profile of Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside must be considered:

Q & A

Basic: What is the standard synthetic route for Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside?

The synthesis typically involves sequential protection and activation steps:

Galactose Protection : Peracetylation of D-galactose using acetic anhydride and a catalyst (e.g., pyridine) to yield 2,3,4,6-tetra-O-acetyl-D-galactopyranose.

Thioglycoside Formation : Reaction with cyanomethyl thiol in the presence of a Lewis acid (e.g., BF₃·Et₂O) to replace the anomeric hydroxyl group with a thiocyanomethyl moiety, ensuring β-configuration via neighboring-group participation .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product, confirmed by TLC and NMR.

Basic: What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy :

- Mass Spectrometry (ESI-TOF) : Molecular ion peak at m/z 392.42 (C₁₆H₂₄O₉S) .

- X-ray Crystallography : Resolves absolute configuration using SHELX refinement (e.g., Flack parameter analysis) .

Basic: How should this compound be stored to maintain stability?

- Storage : At –20°C in anhydrous conditions (argon/vacuum-sealed vials) to prevent hydrolysis of acetyl groups .

- Handling : Use gloveboxes for moisture-sensitive reactions; monitor degradation via TLC (hexane:EtOAc 3:1, Rf ~0.4) .

Advanced: How does this compound function as a glycosyl donor in oligosaccharide synthesis?

- Mechanism : The thioglycoside acts as a latent donor. Activation with thiophilic reagents (e.g., NIS/TfOH) generates a sulfonium ion intermediate, enabling nucleophilic attack by acceptors (e.g., alcohols) to form glycosidic bonds .

- Optimization :

Advanced: How can researchers resolve contradictions between NMR and X-ray data for this compound?

- Case Example : Discrepancies in anomeric configuration (NMR suggests β, X-ray shows partial α).

Advanced: What strategies improve stereochemical purity during synthesis?

- Derivatization : React with o-phthalaldehyde (OPA) and chiral thiols (e.g., TATG) to form diastereomers separable by reversed-phase HPLC (acetonitrile/water, 1.27 α value) .

- Crystallographic Screening : Use high-resolution data (d ~0.8 Å) to detect <2% impurities via SHELXD .

Advanced: How to troubleshoot low yields in glycosylation reactions?

- Common Issues :

- Moisture : Pre-dry reagents/solvents (molecular sieves).

- Donor-Acceptor Ratio : Optimize to 1:1.2 (excess acceptor minimizes side products).

- Alternative Activators : Replace NIS with Ph₂SO/Tf₂O for higher thiophilicity .

Basic: What are the primary research applications of this compound?

- Glycobiology : Synthesis of galactose-containing oligosaccharides for studying lectin interactions.

- Drug Development : Prodrug design leveraging thiol-mediated cellular uptake .

Advanced: How to analyze ring puckering dynamics in crystallographic studies?

- Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) using software like PLATON.

Basic: What safety precautions are essential when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.